3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide is a complex organic compound featuring a benzenesulfonyl group, a furan ring, and an imidazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it is plausible that this compound may interact with multiple targets in the body.
Mode of Action
Furan derivatives have been known to exhibit antibacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes, inhibiting their function and leading to bacterial death.
Biochemical Pathways
Given the antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the antibacterial activity of furan derivatives , it is plausible that the compound may lead to bacterial death.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters, which are similar to this compound, is considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The furan and imidazole rings are introduced through subsequent reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imidazole ring can produce imidazoline derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}acetamide
- 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}butanamide
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide has unique structural features that may enhance its biological activity and chemical reactivity. The specific arrangement of the benzenesulfonyl, furan, and imidazole groups can lead to distinct interactions with molecular targets, making it a valuable compound for further research .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-22-14-16(17-8-5-12-26-17)21-18(22)9-11-20-19(23)10-13-27(24,25)15-6-3-2-4-7-15/h2-8,12,14H,9-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUFERDYGICGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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